molecular formula C12H16OSi B14425676 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- CAS No. 82753-05-7

2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-

Cat. No.: B14425676
CAS No.: 82753-05-7
M. Wt: 204.34 g/mol
InChI Key: AKTTUIOZUOOZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is an organic compound that features a propargyl alcohol functional group. This compound is characterized by the presence of a silyl group attached to the propargyl alcohol, which imparts unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- typically involves the reaction of propargyl alcohol with a silylating agent. One common method is the reaction of propargyl alcohol with dimethyl(phenylmethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alkenes or alkanes.

    Substitution: Produces various silyl-substituted derivatives.

Scientific Research Applications

2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- involves its reactivity with various chemical reagents. The silyl group enhances the stability of the propargyl alcohol and facilitates its participation in chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Alcohol: The simplest form of propargyl alcohol without the silyl group.

    3-Phenyl-2-propyn-1-ol: A similar compound with a phenyl group attached to the propargyl alcohol.

    1,1-Diphenyl-2-propyn-1-ol: Contains two phenyl groups attached to the propargyl alcohol.

Uniqueness

2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is unique due to the presence of the dimethyl(phenylmethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications.

Properties

CAS No.

82753-05-7

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

3-[benzyl(dimethyl)silyl]prop-2-yn-1-ol

InChI

InChI=1S/C12H16OSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,9,11H2,1-2H3

InChI Key

AKTTUIOZUOOZEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)C#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.